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Compound Focus: Falnidamol

CAS No.: 196612-93-8

Cat. No.: S547937

Falnidamol at a Glance

The table below summarizes the core identity and known targets of Falnidamol.

Property Description
Chemical Formula CisH19CIFN~ [1] [2]
Molecular Weight 387.8 g/mol [1] [2]

| Known Targets | * Primary: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (antagonist) [1]. *
Novelly Identified: ABCB1/P-glycoprotein transporter (inhibitor) [3]. | | Developer | European Organisation
for Research and Treatment of Cancer (EORTC) [4] | | Development Status | Investigational; Phase 1 trial

for solid tumors was initiated but suspended [1] [4]. |

Established Mechanisms of Action & Experimental Data

Falnidameol's primary mechanism is EGFR inhibition, but recent preclinical studies reveal a significant

secondary action in reversing multidrug resistance (MDR).
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Reversal of ABCB1-Mediated Multidrug Resistance

A 2025 study identified Falnidamel as a highly potent and specific inhibitor of the ABCBI1 transporter, a key

protein that pumps chemotherapeutic drugs out of cancer cells, leading to MDR [3].

e Experimental Evidence & Protocols:

o Cytotoxicity & Reversal Assay (MTT): Resistant cancer cell lines (HELA-Col, SW620-Adr)
were pre-incubated with Falnidamol (or control Verapamil) for 2 hours before adding
chemotherapeutic agents. Cell viability was measured after 72 hours. Falnidamol specifically
reversed resistance to ABCB1 substrates (doxorubicin, paclitaxel) but not to non-substrates
(cisplatin) [3].

o Intracellular Drug Accumulation/Efflux (Flow Cytometry): Cells were treated with
Falnidamol and then exposed to doxorubicin. Flow cytometry showed Falnidamol increased
the intracellular concentration and decreased the efflux of doxorubicin in ABCB1-
overexpressing cells by inhibiting the transporter's efflux function [3].

o ATPase Activity Assay: Falnidamol was found to suppress the ATPase activity of ABCB1 in a
concentration-dependent manner, indicating it directly interferes with the energy-dependent
transport mechanism [3].

o Binding Analysis (Docking & Cellular Thermal Shift Assay): Molecular docking simulations
and cellular assays confirmed that Falnidamol binds directly to the drug-binding site of the
ABCBLI1 transporter [3].

The following diagram illustrates the logical flow of the mechanistic studies conducted to confirm

Falnidameol's role in reversing ABCB1-mediated MDR.
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Experimental workflow for characterizing Falnidamol's reversal of ABCB1-mediated multidrug resistance.

Synergistic Effects with Cisplatin in NSCLC

A 2022 study demonstrated that Falnidamol combined with Cisplatin (DDP) synergistically inhibits Non-
Small Cell Lung Cancer (NSCLC) [5].
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e Experimental Evidence & Protocols:
o Cell Viability (CCK-8): A549 and PC-9 NSCLC cells were treated with Falnidamol and DDP,
alone and in combination. The combination showed a stronger anti-proliferative effect than

either agent alone [5].
o Mechanism Investigation: The study found the combination induced G2/M cell cycle arrest,

DNA damage, mitochondrial apoptosis, and ferroptosis. These effects were closely associated
with the generation of Reactive Oxygen Species (ROS) and, crucially, the suppression of Dual-
specificity phosphatase 26 (DUSP26) [5].

The diagram below summarizes the signaling pathways involved in the synergistic anti-cancer effect of the

Falnidamol and Cisplatin combination.
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Proposed signaling pathways for Falnidamol and Cisplatin combination therapy in NSCLC.

Critical Pharmacokinetics and Development Challenges

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s547937?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0891584922000983
https://www.sciencedirect.com/science/article/abs/pii/S0891584922000983
https://www.smolecule.com/products/s547937?utm_src=pdf-body
https://www.smolecule.com/products/s547937?utm_src=pdf-body-img
https://www.smolecule.com/products/s547937?utm_src=pdf-body
https://www.smolecule.com/products/s547937?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

A significant hurdle in Falnidamol's development has been its unexpected metabolic profile, which likely

contributed to its clinical suspension.

Aspect Finding & Implication
Metabolic Preclinical studies in rats and dogs failed to predict extensive metabolism in humans.
Instability Aldehyde Oxidase (AOX) was identified as a major route of Falnidamol's

metabolism, leading to poor oral bioavailability [6].

Preclinical Standard preclinical species (rats, dogs) have low AOX activity. The use of guinea
Model Issue pigs or rhesus monkeys in preclinical studies would have been more predictive of
human metabolism [6].

Known PK Information Missing: The search results lack concrete data on absorption,
Parameters distribution, protein binding, metabolism routes, half-life, and clearance in humans

[1].

Interpretation and Research Implications

e Current PK data is limited: The absence of classic human PK parameters in available literature
highlights a significant knowledge gap and reflects the compound's investigational status and clinical
suspension.

¢ Focus on MDR reversal: The most promising and well-documented recent data surrounds
Falnidamol's ability to inhibit the ABCB1 transporter, suggesting a potential application as an
adjuvant to overcome chemotherapy resistance.

e Learn from past failures: The case of Falnidamol's metabolism by AOx underscores the critical
importance of selecting appropriate preclinical models for compounds susceptible to non-CYP450
enzymes early in development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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